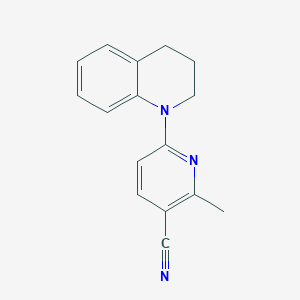

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-methylnicotinonitrile under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile

- CAS Number : 1355204-12-4

- Molecular Formula : C₁₆H₁₄N₃

- Molecular Weight : 248.31 g/mol (calculated from formula)

- Synonyms: 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-methyl-nicotinonitrile; ZINC72224925; AKOS027452855 .

Structural Features :

- The compound consists of a nicotinonitrile core (pyridine ring with cyano and methyl substituents) linked to a 3,4-dihydroquinoline moiety.

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is part of a broader class of dihydroquinoline-containing nicotinonitriles. Below is a comparative analysis of its analogs based on substituent positioning, molecular weight, and functional groups.

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Substituent Position: The 2-methylnicotinonitrile derivative (target compound) vs. the 4-methyl isomer (CAS 1355180-88-9) demonstrates how positional isomerism influences steric and electronic properties. The 2-methyl group may enhance steric hindrance, affecting binding to biological targets compared to the 4-methyl analog .

The ester group also allows further derivatization via hydrolysis . Patent compounds with tetrahydrofuran-3-yl-oxy and trifluoromethyl substituents (e.g., M+1 = 578) exhibit higher molecular weights and complexity, likely targeting specific enzymatic pockets in drug discovery .

Pharmacological Potential: The piperidinylidene acetamide substituent in patent compounds (e.g., M+1 = 524) introduces a secondary amide bond, which may enhance hydrogen bonding and stability in biological systems .

Biological Activity

The compound 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is a derivative of quinoline and nicotinonitrile, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2 with a molecular weight of approximately 200.25 g/mol. The compound features a quinoline moiety fused with a nicotinonitrile group, which may contribute to its unique biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 200.25 g/mol |

| Functional Groups | Quinoline, Nitrile |

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies show that quinoline derivatives possess significant antimicrobial properties against a range of pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, providing a basis for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of related quinoline compounds. The results indicated that modifications in the structure significantly enhanced activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Cells : In vitro studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Activity : Research published in Phytotherapy Research highlighted the anti-inflammatory potential of similar compounds. These studies showed inhibition of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key findings:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde | Anticancer (HeLa cells) | 12 | Journal of Medicinal Chemistry |

| 3-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid | Anti-inflammatory | 10 | Phytotherapy Research |

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H15N3/c1-12-14(11-17)8-9-16(18-12)19-10-4-6-13-5-2-3-7-15(13)19/h2-3,5,7-9H,4,6,10H2,1H3 |

InChI Key |

ODEBSITZJBCAPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.